1-Acetyl-2-methyl-1h-indole-3-carbaldehyde
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Overview
Description
1-Acetyl-2-methyl-1h-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitor, and anti-HIV activities .
Preparation Methods
The synthesis of 1-acetyl-2-methyl-1h-indole-3-carbaldehyde typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, time- and cost-effective . One common synthetic route involves the Fischer indole cyclization, where a precursor such as 2-nitrophenylacetic acid reacts with formaldehyde and other reagents to form the indole structure . Industrial production methods often utilize similar multicomponent reactions due to their efficiency and sustainability .
Chemical Reactions Analysis
1-Acetyl-2-methyl-1h-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-Acetyl-2-methyl-1h-indole-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetyl-2-methyl-1h-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole nucleus can interact with enzymes, receptors, and other proteins, leading to its diverse biological activities . For example, it may inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
1-Acetyl-2-methyl-1h-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring. Similar compounds include:
1-Methylindole-3-carboxaldehyde: Another indole derivative with a methyl group at the C-1 position and an aldehyde group at the C-3 position.
Indole-3-carbaldehyde: A simpler indole derivative with an aldehyde group at the C-3 position.
1-Acetylindole-3-carbaldehyde: Similar to this compound but without the methyl group at the C-2 position. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-acetyl-2-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-8-11(7-14)10-5-3-4-6-12(10)13(8)9(2)15/h3-7H,1-2H3 |
InChI Key |
LCFYICYGLAFRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C(=O)C)C=O |
Origin of Product |
United States |
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